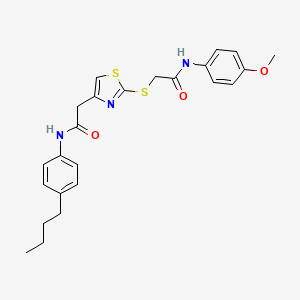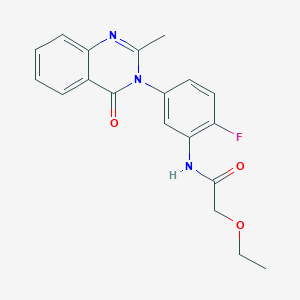
2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been extensively studied due to their potential as anticancer, antimalarial, antidiabetic, and antiviral agents . The structure of the compound suggests it may have biological activity, possibly as a kinase inhibitor, given the relevance of similar structures in the synthesis of selective EGFR kinase inhibitors .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions and the use of various starting materials and intermediates. For instance, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a related compound, was achieved through a new route involving the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, yielding a high purity product . Similarly, unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines were synthesized by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . Additionally, DFT calculations can be used to predict vibrational wavenumbers and compare them with experimental values, as seen in the study of a similar compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide . These techniques could be employed to analyze the molecular structure of "2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide".
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions, including intermolecular charge transfer, as indicated by the presence of charge in electron density in σ* and π* antibonding orbitals . The synthesis of related compounds often involves reactions such as Sonogashira cross-coupling, which was used to synthesize N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide . These reactions could be relevant to the chemical behavior of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of functional groups like ethoxy, fluoro, and acetamide in the compound suggests potential solubility in organic solvents and possible interactions with biological targets. The nonlinear optical properties and molecular electrostatic potential maps of similar compounds have been studied, revealing insights into their reactivity and potential biological activity . These properties would be important to analyze for "2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide".
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions A foundational aspect of research on compounds similar to 2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide involves their synthesis and the exploration of their chemical properties. For instance, the reaction of 2-acetaminobenzamide with triethyloxonium fluoroborate leads to the formation of 2-methyl-3, 4-dihydro-4-quinazolinone. This type of reaction demonstrates the potential for generating quinazoline and 4H-3,1-benzoxazin-4-one derivatives, highlighting the compound's relevance in synthetic organic chemistry (Kato, Takada, & Ueda, 1976).
Pharmacological Applications The pharmacological potential of quinazolinone derivatives is a significant area of interest. Research has shown that certain quinazolinone-based derivatives exhibit potent cytotoxic activity against various human cancer cell lines, such as cervical, lung adenocarcinoma, and triple negative breast cancer cells. These findings suggest the potential of such compounds in cancer therapy, particularly as inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicating their role in anti-cancer agent development (Riadi et al., 2021).
Biological Activities and Mechanisms Another dimension of research focuses on understanding the biological activities and mechanisms of action of quinazolinone derivatives. This includes investigating their analgesic and anti-inflammatory activities, as evidenced by the synthesis and evaluation of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides. Such studies contribute to the broader understanding of how these compounds interact with biological systems and their potential therapeutic benefits (Alagarsamy et al., 2015).
Eigenschaften
IUPAC Name |
2-ethoxy-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-3-26-11-18(24)22-17-10-13(8-9-15(17)20)23-12(2)21-16-7-5-4-6-14(16)19(23)25/h4-10H,3,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGAUUHNHGDZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2506222.png)
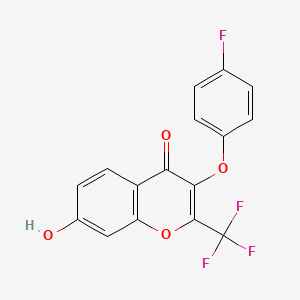
![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2506225.png)
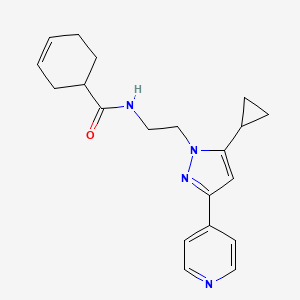
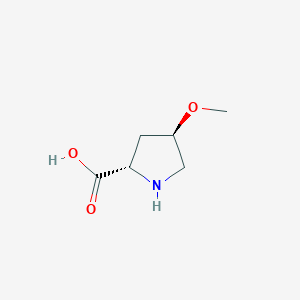
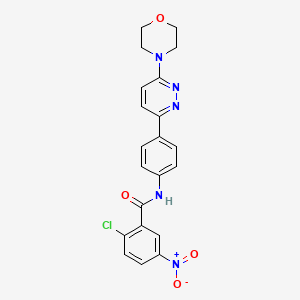
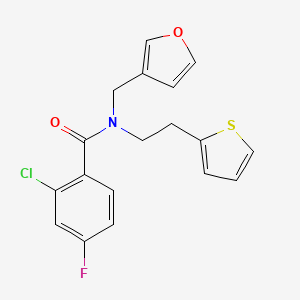
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2506236.png)
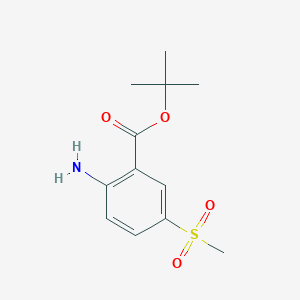

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2506243.png)
